5-(5-Cyano-2-fluorophenyl)-2-methylphenol
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Overview
Description
5-(5-Cyano-2-fluorophenyl)-2-methylphenol is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form an aniline derivative. This intermediate is then subjected to diazotization and Sandmeyer reactions to introduce the cyano group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Cyano-2-fluorophenyl)-2-methylphenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(5-Cyano-2-fluorophenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-fluorophenylboronic acid: Shares the cyano and fluorine groups but differs in the presence of a boronic acid group.
(5-Cyano-2-fluorophenyl)methanesulfonamide: Contains a methanesulfonamide group instead of a phenol group.
Uniqueness
5-(5-Cyano-2-fluorophenyl)-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-fluoro-3-(3-hydroxy-4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-2-4-11(7-14(9)17)12-6-10(8-16)3-5-13(12)15/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCWJJMJINEJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C#N)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683804 |
Source
|
Record name | 6-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-88-9 |
Source
|
Record name | 6-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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